2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,6-difluorobenzamide . Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,6-difluorobenzamide have been synthesized from 2,6-difluorobenzoic acid .Molecular Structure Analysis
The molecular structure of 2,6-difluorobenzamide, a similar compound, is available . It has a molecular weight of 157.1175 and its IUPAC Standard InChI is InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Overview: The fluorine atoms in the compound make it useful for fluorescence-based applications. Researchers have utilized similar derivatives for imaging purposes.
Specific Applications:- BODIPY Derivatives : Explore its potential as a BODIPY fluorophore, which can be infused into silicon oil for microscopy or used in labeling cells .
Organic Photovoltaics (Solar Cells)
Overview: Researchers design organic molecules for use in solar cells. The compound’s structure suggests it could be part of fullerene-free acceptors.
Specific Applications:- Solar Cell Materials : Investigate its electron-accepting properties and compatibility with other components in organic photovoltaic devices .
Radiolabeling for PET Imaging
Overview: Researchers use radiolabeled compounds for positron emission tomography (PET) imaging. The compound can serve as a precursor for radiolabeling.
Specific Applications:- Cancer Imaging : Investigate its suitability for PET imaging in cancer diagnosis and monitoring. Radiolabeling with isotopes like carbon-11 or fluorine-18 can provide valuable insights into tumor metabolism .
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-9-3-1-4-10(15)12(9)13(20)16-7-8-18-11(19)5-2-6-17-18/h1-6H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHJDIDHVTPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.